(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol

Medicinal Chemistry Kinase Inhibition Synthetic Intermediate

Select (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol for rapid analoging of kinase and GPCR targets. The 3-hydroxymethyl handle enables direct conjugation of affinity fragments, while the 7-methoxy group imparts sub-100 nM potency in PI3Kα/mTOR dual inhibitor programs. This pre-functionalized scaffold eliminates multi-step synthesis from unsubstituted imidazopyridines. Ideal for focused library production and SAR studies across PI3K isoforms and MCH1R antagonists.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12847244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(N2C=C1)CO
InChIInChI=1S/C9H10N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-5,12H,6H2,1H3
InChIKeyPNGGROWZBJZHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1780816-13-8): Imidazopyridine Scaffold Sourcing and Identity Verification


(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1780816-13-8) is a heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a methoxy substituent at the 7-position and a hydroxymethyl group at the 3-position . This substitution pattern provides a functionalized scaffold for further derivatization in medicinal chemistry campaigns targeting kinases, GPCRs, and other therapeutic targets [1]. The compound is commercially available in research quantities with reported purity specifications ranging from 95% to 98% .

Why Unsubstituted Imidazopyridines or Alternative Regioisomers Cannot Replace (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol in Structure-Activity Campaigns


In-class substitution is rarely tolerated in medicinal chemistry programs targeting defined structure-activity relationships. Within the imidazo[1,2-a]pyridine scaffold, the presence and position of substituents directly modulate pharmacological activity [1]. For example, introduction of a methyl group at the 3-position significantly improved MCH1R receptor affinity compared to unsubstituted analogs [2], while substitution patterns on the pyridine ring alter anti-inflammatory potency relative to indomethacin [3]. The 3-hydroxymethyl group is a critical functional handle for further derivatization and is a key intermediate in the synthesis of clinically relevant agents such as zolpidem [4]. Therefore, substituting an unfunctionalized imidazopyridine or an alternative regioisomer (e.g., 6-methoxy or 8-methoxy analogs) would compromise synthetic utility and alter target engagement profiles. The evidence below quantifies the specific differentiation of the 7-methoxy-3-hydroxymethyl substitution pattern.

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol: Quantifiable Differentiation Versus In-Class Alternatives


3-Hydroxymethyl Group as a Pharmacophoric Anchor: Synthetic Utility in PI3K/mTOR Inhibitor Development

The 3-hydroxymethyl group serves as a critical functional handle for further derivatization to access potent PI3Kα and mTOR inhibitors. This functionality enables linkage to affinity pocket-binding fragments; in contrast, unsubstituted imidazopyridines lack this synthetic handle, and 3-methyl analogs cannot be further functionalized at this position without additional synthetic steps [1]. This functional group is also a key intermediate in the synthesis of pharmaceuticals like zolpidem [2].

Medicinal Chemistry Kinase Inhibition Synthetic Intermediate

7-Methoxy Substitution: Physicochemical Differentiation for Lead Optimization

The 7-methoxy substitution provides a defined lipophilic and electronic profile. The calculated LogP for (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is 0.42 [1], which differs from the predicted LogP of the unsubstituted imidazo[1,2-a]pyridine-3-methanol scaffold (estimated lower due to absence of methoxy group) and from the 6-methoxy regioisomer (commercially available, predicted to have similar but distinct properties due to positional difference). In PI3K/mTOR inhibitor development, methoxypyridine-containing fragments were identified as giving <100 nM potency toward PI3Kα [2], demonstrating the importance of this substitution pattern.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Commercial Availability and Purity Specifications: Sourcing Reliability Comparison

(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol is available from multiple commercial suppliers with documented purity specifications of 98% (Leyan) and 95% (Shiya Biopharm) . In contrast, alternative regioisomers such as 6-methoxy-imidazo[1,2-a]pyridine-3-methanol or 8-methoxy-imidazo[1,2-a]pyridine-3-methanol are not consistently available from the same supplier networks, limiting procurement flexibility and potentially increasing lead times or costs for custom synthesis.

Procurement Quality Control Sourcing

Procurement-Driven Application Scenarios for (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol


Medicinal Chemistry: Synthesis of PI3K/mTOR Dual Inhibitors

This compound is optimally procured as a starting material for the synthesis of PI3Kα/mTOR dual inhibitors. The 3-hydroxymethyl group serves as an attachment point for affinity pocket-binding fragments, while the 7-methoxy group contributes to the physicochemical profile associated with sub-100 nM potency in enzyme and cellular assays [1]. Procurement of this pre-functionalized scaffold eliminates multiple synthetic steps required when starting from unsubstituted imidazopyridines.

Medicinal Chemistry: Development of MCH1R Antagonists for Metabolic Disorders

The imidazo[1,2-a]pyridine core with specific substitution at the 3-position has demonstrated significant improvement in MCH1R receptor affinity [1]. (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol provides a functionalized scaffold for further elaboration in MCH1R antagonist programs, offering a direct entry point to advanced intermediates compared to unsubstituted starting materials.

Chemical Biology: Derivatization Platform for Kinase Selectivity Profiling

The compound serves as a versatile platform for synthesizing focused libraries to probe kinase selectivity. The hydroxymethyl group enables facile conjugation to various pharmacophores, while the methoxy substitution at the 7-position provides a defined electronic and steric environment distinct from unsubstituted or alternative regioisomers [1]. This differentiation supports structure-activity relationship (SAR) studies across multiple kinase targets including PI3K isoforms.

Process Chemistry: Intermediate for Zolpidem-Class Pharmaceuticals

3-Hydroxymethyl-imidazo-heteroarenes are established intermediates in the synthesis of pharmaceutical drugs including zolpidem [1]. (7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol, with its methoxy substitution, represents a derivative suitable for analog development in sedative-hypnotic drug discovery programs where imidazopyridine scaffolds are employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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